Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl ester, a chloropyridine moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-2-carboxylic acid, tert-butyl piperazine-1-carboxylate, and methyl iodide.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) can be used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are common.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the piperazine ring.
Hydrolysis: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Explored for its antimicrobial properties.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may facilitate binding to active sites, while the piperazine ring can interact with other regions of the target molecule, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-fluoropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate
- Tert-butyl 4-(6-bromopyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate
- Tert-butyl 4-(6-methylpyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom in the pyridine ring can significantly influence the compound’s reactivity and binding properties compared to fluorine, bromine, or methyl substitutions.
- Steric Effects : The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with targets.
This detailed overview provides a comprehensive understanding of tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11-10-19(15(22)23-16(2,3)4)8-9-20(11)14(21)12-6-5-7-13(17)18-12/h5-7,11H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUBPKGWNGDJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=NC(=CC=C2)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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